molecular formula C17H19NO4S B027019 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid CAS No. 101585-37-9

3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid

Cat. No.: B027019
CAS No.: 101585-37-9
M. Wt: 333.4 g/mol
InChI Key: CTLWAQRJLXJDLC-UHFFFAOYSA-N
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Preparation Methods

Ecamsule is synthesized through a multi-step chemical process involving the reaction of camphor derivatives with terephthalaldehyde. The synthetic route typically includes the following steps:

Industrial production methods involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process is designed to be scalable and cost-effective for large-scale manufacturing.

Chemical Reactions Analysis

Ecamsule undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include ultraviolet light sources for photoisomerization and photoexcitation. The major product formed from these reactions is the thermally relaxed form of ecamsule, which effectively dissipates the absorbed ultraviolet energy.

Properties

IUPAC Name

3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-3-7-15(8-4-13)18(12-11-17(19)20)23(21,22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLWAQRJLXJDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364278
Record name N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101585-37-9
Record name N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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